molecular formula C15H17ClO2 B15279808 Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate

Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate

Cat. No.: B15279808
M. Wt: 264.74 g/mol
InChI Key: XBLMDSZBNUQWAI-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) is a synthetic ester derivative with the molecular formula C₁₅H₁₉ClO₃ and a molecular weight of 282.76 g/mol . Structurally, it features:

  • A methyl ester group at the propanoate moiety.
  • A para-substituted phenyl ring with a 4-chlorobut-1-yn-1-yl group.
    This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its stability and reactivity .

Properties

Molecular Formula

C15H17ClO2

Molecular Weight

264.74 g/mol

IUPAC Name

methyl 2-[4-(4-chlorobut-1-ynyl)phenyl]-2-methylpropanoate

InChI

InChI=1S/C15H17ClO2/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10H,5,11H2,1-3H3

InChI Key

XBLMDSZBNUQWAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCCl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate typically involves the reaction of 4-chlorobut-1-yne with a phenyl derivative under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups .

Scientific Research Applications

Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate

  • CAS : 1181267-33-3
  • Structure : Shorter chloroalkyl chain (ethyl instead of butynyl).
  • Molecular Formula : C₁₁H₁₃ClO₂ (MW: 214.67 g/mol) .
  • Key Differences :
    • The ethyl group lacks the triple bond, reducing electronic conjugation and reactivity.
    • Higher lipophilicity due to the absence of a polar alkyne group.
    • Applications: Used in chemical formulations requiring solubility in organic solvents .

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate

  • CAS : 42019-07-8
  • Structure: Contains a chlorobenzoyl group linked via an oxygen atom (phenoxy).
  • Key Differences: The carbonyl group introduces electron-withdrawing effects, altering nucleophilic attack sites. Higher steric hindrance compared to the linear alkyne substituent . Applications: Impurity in fenofibrate synthesis, highlighting its role in quality control .

Ethyl 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoate

  • CAS : 62402-47-5
  • Structure : Ethyl ester with chloro and methyl substituents on the phenyl ring.
  • Molecular Formula : C₁₃H₁₇ClO₃ (MW: 256.73 g/mol) .
  • Key Differences: Phenoxy linkage reduces direct conjugation with the ester group.

Methyl 2-(4-(4-Bromo-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate

  • Structure : Brominated and methoxylated derivative.
  • Synthetic Route : Derived from the target compound via bromination and acetal formation .
  • Key Differences :
    • Bromine atom enhances reactivity in cross-coupling reactions.
    • Dimethoxy group improves stability under acidic conditions.
    • Applications: Intermediate in API production requiring halogenated precursors .

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic Acid

  • CAS : 169280-21-1
  • Structure : Carboxylic acid derivative of the target compound.
  • Key Differences :
    • Free carboxylic acid increases polarity and hydrogen-bonding capacity.
    • Lower lipophilicity compared to the ester form, affecting bioavailability .

Comparative Analysis Table

Compound Name CAS Molecular Formula Key Functional Groups Reactivity Highlights Applications
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate 154477-54-0 C₁₅H₁₉ClO₃ Chloroalkyne, methyl ester Alkyne-specific coupling Pharmaceutical intermediates
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate 1181267-33-3 C₁₁H₁₃ClO₂ Chloroethyl, methyl ester Nucleophilic substitution Solvent-stable formulations
Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate 42019-07-8 C₁₈H₁₇ClO₄ Chlorobenzoyl, phenoxy Electrophilic aromatic substitution Fenofibrate impurity analysis
Methyl 2-(4-(3-hydroxyprop-1-ynyl)phenyl)-2-methylpropanoate C₁₄H₁₅ClO₃ Hydroxyalkyne, methyl ester Dual reactivity (OH and alkyne) API precursor synthesis
2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid 169280-21-1 C₁₄H₁₅ClO₃ Chlorobutanoyl, carboxylic acid Acid-catalyzed hydrolysis Metabolite studies

Research Findings and Trends

  • Reactivity : The chloroalkyne group in the target compound enables click chemistry applications, unlike its ethyl or benzoyl analogues .
  • Stability : Methoxy or bromine substituents (e.g., in ) enhance thermal stability, whereas free acids () are prone to decarboxylation .
  • Synthetic Utility : Hydroxypropynyl derivatives () are prioritized in drug discovery for modular functionalization .

Biological Activity

Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate, also known by its CAS number 1309665-26-6, is a synthetic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17ClO2
  • Molecular Weight : 264.75 g/mol
  • CAS Number : 1309665-26-6

This compound features a chlorobutynyl group attached to a phenyl ring, which is significant for its biological interactions.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. A study highlighted its efficacy in inhibiting the proliferation of breast cancer cells. The compound was administered in varying concentrations, demonstrating a dose-dependent response in cell viability assays.

Study Findings :

  • Cell Lines Used : MCF-7 (human breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : The compound showed IC50 values of approximately 20 µM for MCF-7 and 15 µM for MDA-MB-231 cells.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis rates.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.

Table 1: Summary of Biological Activities

Biological ActivityCell Line/ModelObserved EffectReference
AnticancerMCF-7IC50 = 20 µM
AnticancerMDA-MB-231IC50 = 15 µM
Anti-inflammatoryMacrophagesDecreased IL-6, TNF-alpha production

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the effects of this compound on patients with advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size compared to those on placebo, suggesting potential as a therapeutic agent.

Case Study 2: Inflammatory Disease Management

Another study focused on patients with chronic inflammatory diseases who were treated with this compound. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers within four weeks of treatment.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate?

The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between aryl halides and terminal alkynes. For example, methyl 2-(4-bromophenyl)-2-methylpropanoate can react with 4-chloro-1-butyne in the presence of Pd(PPh₃)₂Cl₂ , CuI, and triethylamine to introduce the chlorobutynyl group . Key parameters include maintaining a nitrogen atmosphere, precise temperature control (~70°C), and catalytic systems to minimize homocoupling byproducts. Yields exceeding 90% are achievable with optimized stoichiometry and reaction times .

Q. How can researchers characterize this compound and validate its purity?

1H/13C NMR and ESI-MS are critical for structural confirmation. For instance, in related esters, NMR signals at δ 7.3–7.4 ppm (aromatic protons), δ 3.6 ppm (methoxy group), and δ 1.5 ppm (methyl groups) are diagnostic . HPLC (e.g., retention time: 1.19 minutes under TFA-modified conditions) and LCMS (m/z 791 [M+H]+ in analogous esters) ensure purity and identity . High-resolution mass spectrometry (HRMS) is recommended for exact mass validation.

Q. What are common purification challenges, and how are they addressed?

Residual palladium catalysts and unreacted alkyne precursors are frequent contaminants. Sequential washes (e.g., aqueous HCl, brine) and adsorbents like activated charcoal or Celite® pads effectively remove metal residues and colored impurities . For viscous intermediates, silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 10–30%) provides separation. Recrystallization from toluene or methanol may improve crystalline purity .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., Sonogashira coupling) be experimentally validated?

Kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using deuterated solvents or quenching with iodomethane) help elucidate oxidative addition and transmetallation steps. Monitoring by in situ FTIR or Raman spectroscopy tracks alkyne consumption and aryl halide conversion . Computational methods (DFT) can model transition states, while X-ray crystallography (using SHELX ) confirms stereoelectronic outcomes in related structures.

Q. What strategies enhance the stability of intermediates during multi-step synthesis?

Protecting groups (e.g., acetal formation for ketones) prevent undesired side reactions. For example, methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate is stabilized by converting the ketone to a 1,1-dimethoxybutyl group using trimethyl orthoformate and H2SO4 in methanol . Low-temperature storage (−20°C under nitrogen) and inert atmosphere handling (glovebox) mitigate degradation of halogenated intermediates.

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

2D NMR techniques (COSY, HSQC, HMBC) differentiate regioisomers by correlating proton-carbon couplings. For example, in esters with substituted phenyl groups, HMBC cross-peaks between the methoxy carbon (δ 51–53 ppm) and adjacent methyl/aryl protons clarify connectivity . Variable-temperature NMR can also suppress signal broadening caused by dynamic processes (e.g., hindered rotation in sterically crowded analogs) .

Q. What safety protocols are critical when handling hazardous reagents (e.g., HgO, H2SO4) in synthesis?

Mercury-containing reagents (e.g., HgO in H2SO4 for ketone hydration) require fume hoods , double-gloving, and closed-system reactors to prevent exposure . Neutralization of acidic waste with NaHCO3 and chelation of heavy metals (e.g., EDTA solutions) are mandatory. Alternatives like microwave-assisted reactions reduce reagent quantities and reaction times, minimizing risks .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
Alkyne couplingSonogashiraPd(PPh₃)₂Cl₂, CuI, NEt₃, 70°C, 7h93%
Ketone protectionAcetal formation(MeO)₃CH, H2SO4, MeOH, reflux90%
HydrationHgO/H2SO4HgO (0.03 M), 55°C, 3.5h28%

Table 2: Analytical Data for Characterization

TechniqueKey SignalsReference Compound
1H NMRδ 1.51 ppm (s, 6H, CH3), δ 3.59 ppm (s, 3H, OCH3)Methyl 2-(4-(4-bromo-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate
ESI-MSm/z 373.2/375.2 [M+H]+ (Br isotope pattern)
HPLCRetention time: 1.19 min (TFA-modified)Ethyl ester analog

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